molecular formula C42H54N6 B1262039 Meso-dodecamethylcalix[6]pyrrole

Meso-dodecamethylcalix[6]pyrrole

Cat. No. B1262039
M. Wt: 642.9 g/mol
InChI Key: GVMQSTYLYYBMCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Meso-dodecamethylcalix[6]pyrrole is a substituted calixpyrrole. It derives from a hydride of a calix[6]pyrrole.

Scientific Research Applications

  • Anion Binding Properties : Meso-dodecamethylcalix[6]pyrrole demonstrates notable anion binding properties. For example, it shows varying affinities for binding chloride anions in comparison to other calixpyrrole derivatives (Bruno et al., 2007). Similar binding capabilities towards different anions have been observed in other calixpyrrole variants as well, indicating a broad scope for anion recognition and sensing applications (Dutta et al., 2018).

  • Sensing and Trapping of Bicarbonate Anions : A derivative of calix[4]pyrrole has been developed to effectively host bicarbonate anions. This functionalized calix[4]pyrrole has potential applications in sensing dissolved CO2, as monitored through bicarbonate ion concentration, and can even trap normally difficult-to-access species like methyl carbonate (Mulugeta et al., 2017).

  • Fabrication of Nanofilms and Electrochemical Applications : Meso-dodecamethylcalix[6]pyrrole has been used to prepare modified electrodes, revealing potential in electrochemical applications. The study on meso-octamethylcalix[4]pyrrole modified electrodes provides insights into the binding mechanisms and film characteristics that could be extrapolated to similar calixpyrrole compounds (Taner et al., 2010).

  • Gas Chromatographic Separations : Calix[4]pyrroles, including derivatives like meso-octamethylcalix[4]pyrrole, have shown promise as stationary phases in gas chromatography. They demonstrate high selectivity and thermal stability, offering potential for specialized separation applications (Fan et al., 2014).

  • Ion-Pair Receptor Functions : In solvent-extraction studies, meso-octamethylcalix[4]pyrrole, a close relative of meso-dodecamethylcalix[6]pyrrole, has been identified as an effective ion-pair receptor, indicating its potential utility in the extraction and separation of specific ionic species (Wintergerst et al., 2008).

properties

Product Name

Meso-dodecamethylcalix[6]pyrrole

Molecular Formula

C42H54N6

Molecular Weight

642.9 g/mol

IUPAC Name

2,2,7,7,12,12,17,17,22,22,27,27-dodecamethyl-31,32,33,34,35,36-hexazaheptacyclo[26.2.1.13,6.18,11.113,16.118,21.123,26]hexatriaconta-1(30),3,5,8,10,13,15,18,20,23,25,28-dodecaene

InChI

InChI=1S/C42H54N6/c1-37(2)25-13-15-27(43-25)38(3,4)29-17-19-31(45-29)40(7,8)33-21-23-35(47-33)42(11,12)36-24-22-34(48-36)41(9,10)32-20-18-30(46-32)39(5,6)28-16-14-26(37)44-28/h13-24,43-48H,1-12H3

InChI Key

GVMQSTYLYYBMCU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=C(N2)C(C3=CC=C(N3)C(C4=CC=C(N4)C(C5=CC=C(N5)C(C6=CC=C(N6)C(C7=CC=C1N7)(C)C)(C)C)(C)C)(C)C)(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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